exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by its bicyclic structure, which includes a seven-membered ring with nitrogen and two ester groups. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate and 2-methylpyrrolidine.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a series of chemical transformations to form the bicyclic structure. This reaction is often catalyzed by a suitable catalyst under controlled temperature and pressure conditions.
Esterification: The final step involves the esterification of the bicyclic intermediate to introduce the ester groups at the 2 and 7 positions. This step is typically carried out using an esterifying agent such as an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-methyl-7-azabicyclo[2.2.1]heptane: A structurally similar compound with a methyl group instead of the tert-butyl group.
7-ethyl-7-azabicyclo[2.2.1]heptane: Another analog with an ethyl group in place of the tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 7-tert-Butyl 2-methyl 7-azabicyclo[221]heptane-2,7-dicarboxylate imparts unique steric and electronic properties, making it distinct from its analogs
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-methyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-8-5-6-10(14)9(7-8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m1/s1 |
InChI Key |
ZBESKVIRYNQXCD-BBBLOLIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)OC |
Origin of Product |
United States |
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